molecular formula C11H22N2O B1498369 Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine CAS No. 885951-12-2

Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine

Cat. No. B1498369
CAS RN: 885951-12-2
M. Wt: 198.31 g/mol
InChI Key: QJDWQVFHADGEPI-UHFFFAOYSA-N
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Description

Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine is not fully understood, but it has been proposed that it may inhibit the growth of cancer cells by inducing apoptosis or inhibiting angiogenesis. It has also been suggested that this compound may target specific enzymes or receptors involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit low toxicity and good biocompatibility in vitro and in vivo studies. It has been shown to have a low inhibitory effect on normal cell growth, while exhibiting a high inhibitory effect on cancer cell growth. This compound has also been found to have good solubility in water and organic solvents, which makes it a promising candidate for drug delivery applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine in lab experiments is its high purity and high yield synthesis method. This allows for reproducible results and reduces the variability between experiments. However, one limitation of using this compound is its low stability, which may affect the reliability of the results obtained.

Future Directions

There are several potential future directions for the study of Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine. One direction is to further investigate its anti-cancer activity and its mechanism of action. Another direction is to explore its potential applications in drug delivery and tissue engineering. Additionally, the synthesis of novel compounds based on this compound may lead to the discovery of new compounds with potential biological activity.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield, and it has been studied for its anti-tumor activity and potential applications in drug delivery and tissue engineering. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.

Scientific Research Applications

Methyl-(4-pyrrolidin-1-ylmethyl-tetrahydro-pyran-4-yl)-amine has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been found to exhibit anti-tumor activity and has been studied as a potential anti-cancer agent. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds with potential biological activity. In material science, this compound has been used as a monomer for the synthesis of polymers with potential applications in drug delivery and tissue engineering.

properties

IUPAC Name

N-methyl-4-(pyrrolidin-1-ylmethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12-11(4-8-14-9-5-11)10-13-6-2-3-7-13/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDWQVFHADGEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCOCC1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660706
Record name N-Methyl-4-[(pyrrolidin-1-yl)methyl]oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885951-12-2
Record name Tetrahydro-N-methyl-4-(1-pyrrolidinylmethyl)-2H-pyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885951-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-[(pyrrolidin-1-yl)methyl]oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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